2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-14-23-17(12-18(24-14)25-10-2-3-11-25)21-8-9-22-19(26)13-27-16-6-4-15(20)5-7-16/h4-7,12H,2-3,8-11,13H2,1H3,(H,22,26)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAYMFOUZSYNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Features and Modifications
The compound shares its acetamide backbone with several analogues reported in crystallographic studies (Table 1). Key differences lie in the substituents influencing physicochemical and pharmacological properties:
Table 1: Structural Comparison with Analogues
Physicochemical and Pharmacological Properties
- Solubility : The pyrrolidin-1-yl group may enhance solubility relative to brominated or naphthyl-containing analogues (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide), which exhibit higher crystallinity and lower solubility .
- Bioactivity: While the target compound’s pyrimidine core suggests kinase inhibition, analogues with imidazothiazole or quinoline moieties demonstrate GPCR or anticancer activity, highlighting scaffold-dependent target selectivity .
Research Findings and Hypotheses
- Crystallographic Insights: Unlike the rigid, planar structures of bromoquinoline or naphthyl-containing analogues, the target compound’s pyrimidine-pyrrolidine system may adopt a semi-flexible conformation, enabling interactions with diverse binding pockets .
- SAR (Structure-Activity Relationship): Replacement of the methoxy group (in 2-methoxyphenyl derivatives) with 4-chlorophenoxy could amplify steric bulk and electron-withdrawing effects, altering binding affinity.
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target compound is dissected into two primary fragments:
- 2-(4-Chlorophenoxy)acetamide : Synthesized via nucleophilic substitution of 4-chlorophenol with chloroacetyl chloride, followed by amidation.
- 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine : Constructed through pyrimidine ring cyclization, followed by sequential substitutions at the 2- and 6-positions.
Coupling these fragments via an ethylenediamine linker constitutes the final step.
Synthesis of Fragments
Preparation of 2-(4-Chlorophenoxy)acetamide
Chloroacetylation of 4-Chlorophenol
4-Chlorophenol reacts with chloroacetyl chloride in the presence of a base (e.g., NaOH) to yield 2-(4-chlorophenoxy)acetyl chloride. Subsequent amidation with ammonia or ethylamine generates the acetamide.
Reaction Conditions :
Alternative Route: Direct Amidation
A one-pot synthesis involves reacting 4-chlorophenol with chloroacetamide in alkaline conditions, though yields are lower (70–75%) due to competing hydrolysis.
Synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine
Pyrimidine Ring Formation
The pyrimidine core is synthesized via cyclization of β-diketones with amidines. For example, ethyl acetoacetate and guanidine hydrochloride form 6-methylpyrimidin-4-amine, which undergoes subsequent substitutions.
Key Reaction :
$$
\text{β-diketone} + \text{amidine} \xrightarrow{\text{POCl}_3, \Delta} \text{pyrimidine intermediate}
$$
Yield : 65–80%.
Substitution at the 6-Position
The 6-chloro intermediate reacts with pyrrolidine in a nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF).
Conditions :
- Temperature : 80–100°C
- Time : 12–24 hours
- Yield : 75–85%.
Methylation at the 2-Position
Methylation is achieved using methyl iodide and a strong base (e.g., LDA) at low temperatures (−78°C).
Coupling Strategies
Ethylenediamine Linker Installation
The pyrimidin-4-amine reacts with 1,2-dibromoethane in a nucleophilic substitution to form 2-bromoethyl-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amine. This intermediate is then coupled with 2-(4-chlorophenoxy)acetamide using a base (e.g., Et3N).
Reaction Scheme :
$$
\text{Pyrimidin-4-amine} + \text{BrCH}2\text{CH}2\text{Br} \rightarrow \text{BrCH}2\text{CH}2-\text{Pyrimidine} \xrightarrow{\text{Acetamide, Base}} \text{Target Compound}
$$
Yield : 50–65%.
Optimization and Scale-Up
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar pyrimidine ring and axial orientation of the pyrrolidine group.
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
Intermediate Preparation :
- Synthesize the chlorophenoxy acetic acid derivative via nucleophilic substitution of 4-chlorophenol with chloroacetyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF) .
- Prepare the pyrimidine-ethylamine intermediate by coupling 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine with bromoethylamine via Buchwald-Hartwig amination .
Coupling Reaction :
- Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the chlorophenoxy acetic acid with the pyrimidine-ethylamine intermediate in anhydrous dichloromethane .
Purification :
- Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm purity using HPLC (>95%) .
Key Considerations : Optimize reaction time, solvent polarity, and stoichiometry to minimize byproducts.
Which analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Identify proton environments (e.g., pyrrolidin N-H at δ 2.5–3.0 ppm, pyrimidine C-H at δ 8.1–8.3 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected m/z ~458.2) .
- Purity Assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .
- Thermal Stability :
- DSC/TGA : Determine melting point (~150–160°C) and decomposition profile .
How should initial biological activity screening be designed for this compound?
Answer:
- In Vitro Assays :
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only treatments.
- Dose-Response : Use logarithmic concentration ranges (0.1–100 µM) to calculate IC₅₀ values .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be conducted to optimize this compound?
Answer:
- Modify Substituents :
- Biological Evaluation :
- Compare IC₅₀ values across analogs in kinase panels and cell viability assays .
- Crystallography : Co-crystallize with target kinases (e.g., EGFR) to identify binding interactions .
Data Interpretation : Correlate substituent hydrophobicity (logP) with cellular permeability .
How to resolve contradictions in reported biological activity data?
Answer:
- Orthogonal Assays :
- If cytotoxicity conflicts arise (e.g., high IC₅₀ in MTT vs. low in clonogenic assays), validate using ATP-based luminescence or Caspase-3 activation assays .
- Target Engagement :
- Batch Variability :
- Re-characterize compound purity and stability (e.g., check for hydrolytic degradation via LC-MS) .
What computational methods predict the compound’s solubility and formulation compatibility?
Answer:
- Solubility Prediction :
- Formulation Screening :
- Test in PEG-400, cyclodextrin, or lipid-based nanoparticles; monitor solubility via dynamic light scattering (DLS) .
- Permeability :
How to design mechanistic studies to elucidate the compound’s mode of action?
Answer:
- Pathway Analysis :
- Conduct phosphoproteomics (LC-MS/MS) on treated cells to map kinase signaling perturbations .
- Gene Knockdown :
- Animal Models :
- Test in xenograft models (e.g., HCT-116 tumors in nude mice) with pharmacokinetic profiling (plasma t₁/₂, AUC) .
What strategies mitigate off-target effects in preclinical studies?
Answer:
- Selectivity Profiling :
- Screen against panels of 100+ kinases or GPCRs to identify off-target interactions .
- Metabolite Identification :
- Use liver microsomes + LC-MS to detect reactive metabolites (e.g., quinone intermediates) .
- Toxicogenomics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
